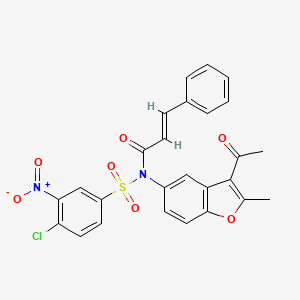

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide

Description

Historical Development of Sulfonamide-Benzofuran-Cinnamamide Hybrid Compounds

The conceptualization of sulfonamide-benzofuran-cinnamamide hybrids originates from three distinct pharmacological lineages. Sulfonamides, first introduced in the 1930s as antibacterials, evolved into diverse therapeutic agents, including diuretics (e.g., furosemide) and anticancer drugs (e.g., indisulam). Benzofuran, isolated in 1870 by Perkin, gained prominence in the 21st century for its antimicrobial and antitumor properties, particularly in natural products like psoralen. Cinnamic acid derivatives, ubiquitous in plants, were later recognized for their antioxidant and cytotoxic activities, with belinostat (a cinnamamide derivative) achieving FDA approval for T-cell lymphoma in 2014.

The integration of these moieties began in the 2010s, driven by the need for multitarget therapies. Early hybrids, such as N-(4-chloro-2-mercapto-5-methylphenylsulfonyl)cinnamamide, demonstrated enhanced antimicrobial and anticancer effects compared to parent compounds. Concurrently, benzofuran-sulfonamide hybrids like compounds 5b and 10b (Figure 1) showed selective inhibition of carbonic anhydrase IX/XII, key enzymes in tumor microenvironments. These findings laid the groundwork for synthesizing N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide, which merges structural features from all three pharmacophores.

Table 1: Evolution of Key Hybrid Compounds

Significance in Medicinal Chemistry and Drug Discovery

Hybrid compounds address polypharmacology challenges by simultaneously modulating multiple biological targets. The target compound’s design capitalizes on:

- Sulfonamide moiety : Serves as a zinc-binding group (ZBG) for enzyme inhibition, particularly carbonic anhydrases (CAs) overexpressed in cancers.

- Benzofuran scaffold : Enhances membrane permeability and confers antimicrobial activity via interaction with bacterial efflux pumps.

- Cinnamamide tail : Introduces antioxidant properties through radical scavenging and pro-apoptotic effects via mitochondrial pathway modulation.

This synergy is exemplified in analogues such as 9a–c and 10a–d , where benzofuran-sulfonamide hybrids inhibited CA IX/XII at nanomolar ranges (K~I~ = 10.0–97.5 nM). The addition of a cinnamamide group could further potentiate antitumor efficacy by targeting reactive oxygen species (ROS) pathways.

Current Research Landscape and Knowledge Gaps

Recent studies focus on optimizing hybrid structures for selectivity and bioavailability. For instance:

- Synthetic strategies : Multi-step protocols involving condensation (e.g., acetic acid-mediated coupling) and functionalization (e.g., bromination).

- Biological screening : Hybrids are evaluated against microbial panels, cancer cell lines (e.g., NCI-60), and enzymatic targets (e.g., CAs).

However, critical gaps persist:

- Structure-Activity Relationships (SARs) : Limited data on how substituents (e.g., nitro, chloro groups) influence target binding.

- Selectivity : Most hybrids inhibit both tumor-associated (CA IX/XII) and off-target isoforms (CA I/II).

- Mechanistic clarity : Unclear whether antimicrobial activity stems from membrane disruption or enzyme inhibition.

Research Objectives and Scientific Rationale

This compound’s development aims to:

- Objective 1 : Elucidate SARs by varying substituents on the benzofuran (e.g., acetyl, methyl) and sulfonamide (e.g., nitro, chloro) groups.

- Objective 2 : Assess dual inhibitory activity against CA IX/XII and microbial pathogens (e.g., Staphylococcus aureus).

- Objective 3 : Evaluate antioxidant capacity via DPPH and FRAP assays.

The rationale hinges on the hypothesis that merging sulfonamide’s enzyme inhibition, benzofuran’s antimicrobial activity, and cinnamamide’s ROS modulation will yield a compound with broader therapeutic utility than existing hybrids.

Properties

IUPAC Name |

(E)-N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chloro-3-nitrophenyl)sulfonyl-3-phenylprop-2-enamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C26H19ClN2O7S/c1-16(30)26-17(2)36-24-12-9-19(14-21(24)26)28(25(31)13-8-18-6-4-3-5-7-18)37(34,35)20-10-11-22(27)23(15-20)29(32)33/h3-15H,1-2H3/b13-8+ | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HUSZNDUUSBZNAB-MDWZMJQESA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)C=CC3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C2=C(O1)C=CC(=C2)N(C(=O)/C=C/C3=CC=CC=C3)S(=O)(=O)C4=CC(=C(C=C4)Cl)[N+](=O)[O-])C(=O)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C26H19ClN2O7S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

539.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide typically involves multiple steps:

Formation of the Benzofuran Ring: The benzofuran ring can be synthesized via a cyclization reaction of a suitable precursor, such as 2-hydroxyacetophenone, under acidic conditions.

Acetylation and Methylation: The benzofuran derivative is then acetylated and methylated using reagents like acetic anhydride and methyl iodide, respectively.

Coupling with Cinnamamide: Finally, the sulfonylated benzofuran is coupled with cinnamamide through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

Oxidation: The compound can undergo oxidation reactions, particularly at the benzofuran ring and the acetyl group, using oxidizing agents like potassium permanganate or chromium trioxide.

Reduction: Reduction reactions can target the nitro group, converting it to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

Substitution: Electrophilic and nucleophilic substitution reactions can occur, especially at the aromatic rings. Common reagents include halogens for electrophilic substitution and nucleophiles like amines for nucleophilic substitution.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, chromium trioxide.

Reducing Agents: Hydrogen gas with palladium catalyst, sodium borohydride.

Coupling Reagents: EDCI, HOBt for amide bond formation.

Major Products

Oxidation: Formation of carboxylic acids or ketones.

Reduction: Conversion of nitro groups to amines.

Substitution: Introduction of various substituents on the aromatic rings.

Scientific Research Applications

Chemistry

In organic synthesis, N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide can be used as a building block for more complex molecules

Biology and Medicine

This compound may exhibit biological activity, making it a candidate for drug development. Its structural features suggest potential interactions with biological targets, which could be explored for therapeutic applications such as anti-inflammatory or anticancer agents.

Industry

In the industrial sector, this compound could be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various industrial applications.

Mechanism of Action

The mechanism of action of N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide would depend on its specific application. In a biological context, it might interact with enzymes or receptors, modulating their activity. The sulfonyl and cinnamamide groups could play a role in binding to molecular targets, while the benzofuran ring might influence the compound’s overall stability and reactivity.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Core Structural Variations

The compound shares a benzofuran-sulfonamide scaffold with several analogs, but differences in substituents significantly alter physicochemical and pharmacological properties. Key analogs include:

(i) N-(3-acetyl-2-methyl-5-benzofuranyl)-N-[(4-chloro-3-nitrophenyl)sulfonyl] acetamide (CAS 420106-71-4)

- Molecular Formula : C₁₉H₁₅ClN₂O₇S

- Key Features : Replaces the cinnamamide group with an acetamide, reducing steric bulk and conjugation.

- Impact : The absence of the α,β-unsaturated system may lower electrophilicity and alter binding kinetics in biological targets .

(ii) N-(3-acetyl-2-methyl-1-benzofuran-5-yl)-N-(4-chlorobenzoyl)-4-methoxybenzenesulfonamide

- Molecular Formula : C₂₆H₂₁ClN₂O₆S

- Key Features : Substitutes the 4-chloro-3-nitrophenyl group with a 4-methoxybenzenesulfonamide and introduces a 4-chlorobenzoyl moiety.

(iii) N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((2,4,5-trimethylphenyl)sulfonyl)isonicotinamide (CAS 518319-89-6)

Physicochemical Properties

*Estimated based on structural analogs.

Pharmacological Implications

- Electron-Withdrawing vs. Electron-Donating Groups : The 4-chloro-3-nitrophenyl group in the target compound and its acetamide analog introduces strong electron-withdrawing effects, which may enhance binding to enzymes like carbonic anhydrase or tyrosine kinases. In contrast, the 4-methoxy group in the analog from could favor interactions with hydrophobic pockets in targets like cyclooxygenase (COX) .

- Cinnamamide vs. Isonicotinamide : The α,β-unsaturated carbonyl in cinnamamide may confer reactivity toward nucleophilic residues (e.g., cysteine in proteases), while the isonicotinamide’s pyridine ring could facilitate π-π stacking in receptor binding .

Biological Activity

N-(3-acetyl-2-methylbenzofuran-5-yl)-N-((4-chloro-3-nitrophenyl)sulfonyl)cinnamamide is a synthetic compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

The molecular formula of this compound is with a molar mass of approximately 495.97 g/mol. The compound features a benzofuran moiety, which is known for various biological activities, including anti-inflammatory and anticancer properties.

| Property | Value |

|---|---|

| Molecular Formula | C26H22ClN2O5S |

| Molar Mass | 495.97 g/mol |

| CAS Number | 518321-15-8 |

Anticancer Properties

Recent studies have indicated that compounds similar to this compound exhibit significant anticancer activity. For instance, a related compound demonstrated the ability to inhibit cell proliferation in various cancer cell lines, including breast and colon cancer cells. The mechanism of action is believed to involve the induction of apoptosis and cell cycle arrest.

Anti-inflammatory Effects

The benzofuran structure is associated with anti-inflammatory properties. Research has shown that compounds containing this moiety can inhibit pro-inflammatory cytokines such as TNF-alpha and IL-6, suggesting a potential therapeutic role in inflammatory diseases.

The proposed mechanism involves the inhibition of specific signaling pathways, including NF-kB and MAPK pathways, which are crucial in mediating inflammatory responses and cancer progression. By targeting these pathways, this compound may exert its biological effects.

Case Studies

-

Study on Anticancer Activity :

- Objective : To evaluate the cytotoxic effects of the compound on human breast cancer cells (MCF-7).

- Method : MCF-7 cells were treated with varying concentrations of the compound.

- Results : A dose-dependent decrease in cell viability was observed, with IC50 values indicating potent anticancer activity.

-

Inflammation Model :

- Objective : To assess the anti-inflammatory effects using a lipopolysaccharide (LPS)-induced inflammation model in mice.

- Method : Mice were treated with the compound prior to LPS administration.

- Results : Significant reductions in serum levels of pro-inflammatory cytokines were noted, confirming its anti-inflammatory potential.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.